molecular formula C4H4N2O2 B1641934 Uracil,[5,6-3H]

Uracil,[5,6-3H]

Numéro de catalogue: B1641934
Poids moléculaire: 116.1 g/mol
Clé InChI: ISAKRJDGNUQOIC-RVQWGROCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Uracil,[5,6-3H] is a radiolabeled nucleobase essential for probing the dynamics of RNA synthesis and metabolism in cellular systems. As a natural component of RNA, where it base-pairs with adenine, uracil is integral to genetic coding and protein synthesis . The incorporation of tritium at the 5 and 6 positions of the uracil ring provides a sensitive tracer for monitoring the real-time incorporation of uracil into RNA strands, allowing researchers to precisely measure transcription rates, RNA turnover, and gene expression patterns . This compound is particularly valuable in studies of DNA integrity and repair mechanisms. Uracil can aberrantly appear in DNA through the spontaneous deamination of cytosine, a common form of endogenous DNA damage that occurs at rates of 100-500 events per human cell per day and can lead to C-to-T transition mutations if unrepaired . Uracil,[5,6-3H] enables the detailed study of the base excision repair (BER) pathway, serving as a critical substrate for uracil-DNA glycosylases (UDGs), the enzymes that initiate the repair by excising uracil from DNA to maintain genomic stability . Furthermore, the utility of this radiolabeled compound extends to pharmacological research, where it facilitates the investigation of nucleoside-based antiviral and anticancer agents that target uracil metabolism and integration .

Propriétés

Formule moléculaire

C4H4N2O2

Poids moléculaire

116.1 g/mol

Nom IUPAC

5,6-ditritio-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1T,2T

Clé InChI

ISAKRJDGNUQOIC-RVQWGROCSA-N

SMILES

C1=CNC(=O)NC1=O

SMILES isomérique

[3H]C1=C(NC(=O)NC1=O)[3H]

SMILES canonique

C1=CNC(=O)NC1=O

Origine du produit

United States

Applications De Recherche Scientifique

Cancer Research

One significant application of Uracil, [5,6-3H] is in cancer research. Studies have shown that uracil can be incorporated into DNA in cancer cells, affecting their proliferation and response to chemotherapy.

  • Case Study: Sensitization of Cancer Cells
    In a study examining the role of uracil DNA glycosylase (UDG), it was found that depletion of UDG led to increased incorporation of uracil into DNA when treated with 5-fluorodeoxyuridine (5-FdU). This incorporation enhanced the cytotoxic effects of 5-FdU on cancer cell lines, indicating that targeting UDG could improve therapeutic outcomes in cancer treatment .

Genetic Studies

Uracil's role in RNA synthesis makes it essential for studying genetic expression and regulation.

  • Application: Transcriptional Activity
    Research utilizing Uracil, [5,6-3H] has demonstrated its effectiveness in analyzing transcriptional activity in early bovine embryos. The incorporation of tritiated uridine into RNA allowed for tracking gene expression patterns during embryonic development .

Drug Development

The compound is also pivotal in drug development processes.

  • Example: Antiviral Agents
    Various antiviral drugs have been developed using uracil derivatives. For instance, uridine analogs are utilized in the formulation of vaccines against diseases like HIV and Zika virus . The tritiated form aids in understanding the pharmacokinetics and mechanism of action of these compounds.

Data Tables

Application AreaStudy FocusKey Findings
Cancer ResearchUDG Depletion and 5-FdU TreatmentEnhanced cytotoxicity due to uracil incorporation into DNA
Genetic StudiesTranscriptional Activity in Bovine EmbryosTracing gene expression patterns using tritiated uridine
Drug DevelopmentAntiviral Drug MechanismsUnderstanding pharmacokinetics through uracil derivatives

Mechanistic Insights

Recent studies have elucidated the mechanisms by which uracil influences cellular processes:

  • Base Excision Repair
    UDG plays a critical role in repairing DNA by removing uracil residues that can lead to mutations if left unrepaired. The efficiency of UDG is influenced by the flexibility of the DNA substrate surrounding the uracil lesion .

Comparaison Avec Des Composés Similaires

Research Findings Using Uracil [5,6-³H]

Table 2: Comparative Properties of Uracil Derivatives
Compound Structure Primary Application Key Feature
Uracil [5,6-³H] Tritiated 5,6 positions RNA synthesis tracking High RNA specificity in eukaryotes
[6-³H] Thymidine Tritiated methyl group DNA synthesis tracking DNA-specific; no RNA incorporation
Dihydrouracil Saturated pyrimidine ring Uracil catabolism studies Non-radioactive, metabolic endpoint
5-Fluorouracil Fluorine at position 5 Chemotherapy, RNA/DNA incorporation Antimetabolite; inhibits thymidylate synthase

Mechanistic Insights and Exceptions

  • Mycobacteria : Unlike eukaryotes, M. smegmatis incorporates [5,6-³H]uracil into DNA, reflecting divergent salvage pathways .
  • Toxoplasma : Despite uracil-to-thymidine conversion capability, >96% of [5,6-³H]uracil labels RNA, making it a reliable RNA tracer .
  • Yeast : Uracil [5,6-³H] pulse-chase experiments revealed Pol5’s role in rRNA processing and Bud27’s influence on Pol III transcription .

Méthodes De Préparation

Synthetic Strategies for Uracil,[5,6-³H]

One-Pot Condensation Using Orthoformate and Acetate

A patented method (CN110437160B) synthesizes uracil via a one-pot reaction between orthoformate (e.g., trimethyl orthoformate) and acetate (e.g., ethyl acetate) in the presence of sodium methoxide. The process involves two stages:

  • Formation of Ethyl 3,3-Dimethoxypropionate : Orthoformate and acetate react at 0–35°C to form an intermediate ester.
  • Cyclization with Urea : The ester reacts with urea under reflux (65–105°C) to yield uracil.

Key Parameters

Parameter Optimal Range Yield (%) Purity (%)
Orthoformate:Acetate 1:1.5–2 88.6–94.1 99.3–99.7
Reaction Temperature 65–105°C
Base (Sodium Methoxide) 1–1.5 equivalents

This method achieves >90% yield and high purity, making it scalable for industrial production. Tritium labeling could be introduced during the cyclization step by substituting hydrogen-containing reagents with tritiated analogs.

Mesylation-Reduction of Barbituric Acid Derivatives

The US5286861A patent describes uracil synthesis from barbituric acid derivatives via mesylation and reduction:

  • Mesylation : Barbituric acid salts react with methanesulfonyl chloride to form mesylate intermediates.
  • Reduction : Catalytic hydrogenation or chemical reduction yields uracil derivatives.

Advantages

  • Avoids hazardous bases (e.g., NaH).
  • Compatible with 5-substituted uracils (halogen, alkyl, aryl).
  • Tritium incorporation feasible during reduction using tritium gas (³H₂) or tritiated reductants.

Limitations

  • Requires strict temperature control (-40–60°C).
  • Mesylation intermediates are moisture-sensitive.

Isotopic Labeling Techniques

Tritium Gas Exposure

Uracil is hydrogenated with tritium gas (³H₂) over palladium catalysts, selectively labeling the 5,6-double bond:
$$
\text{Uracil} + ³\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Uracil,[5,6-³H]}
$$
Conditions :

  • Pressure: 1–3 atm
  • Temperature: 25–50°C
  • Yield: 70–85%
Precursor-Directed Synthesis

Tritiated reagents (e.g., ³H₂O, ³H-acetic acid) are introduced during uracil synthesis. For example, using tritiated ethyl acetate in the CN110437160B method could label the 5 and 6 positions.

Comparative Analysis of Methods

Method Starting Materials Tritium Incorporation Efficiency Scalability Cost
One-Pot Condensation Orthoformate, Acetate Moderate High Low
Mesylation-Reduction Barbituric Acid Salts High Moderate Medium
Tritium Gas Hydrogenation Uracil, ³H₂ High Low High

The one-pot method is optimal for bulk production, while tritium gas labeling offers high specificity for research applications.

Challenges and Innovations

Radiolytic Degradation

Tritium’s β-emission can degrade uracil over time. Stabilizers like ascorbic acid (0.1–1.0 wt%) reduce radiolysis by scavenging free radicals.

Purification of Tritiated Products

High-performance liquid chromatography (HPLC) with radiometric detection ensures >99% isotopic purity. Reverse-phase C18 columns resolve Uracil,[5,6-³H] from non-labeled impurities.

Industrial and Research Applications

RNA Metabolism Studies

Uracil,[5,6-³H] tracks RNA turnover in E. coli, revealing half-lives of 2–15 minutes for messenger RNA.

Antiviral Drug Development

5-Substituted uracils (e.g., 5-fluorouracil) labeled with tritium elucidate drug-RNA polymerase interactions.

Q & A

Basic Research Questions

Q. How can researchers design experiments using Uracil,[5,6-3H] to track RNA synthesis in eukaryotic cells?

  • Methodological Answer :

  • Hypothesis-Driven Design : Formulate a hypothesis linking uracil incorporation to RNA synthesis rates (e.g., "Uracil,[5,6-3H] incorporation correlates with transcriptional activity under specific metabolic conditions").
  • Experimental Parameters : Optimize tracer concentration (typically 0.1–1.0 µCi/mL) and incubation time (30 min to 24 hrs) to balance signal detection and cell viability .
  • Controls : Include negative controls (e.g., RNA polymerase inhibitors like actinomycin D) and unlabeled uracil controls to validate specificity .
  • Detection : Use liquid scintillation counting (LSC) with efficiency correction for tritium (≈40–60% efficiency). Validate with autoradiography or RNA extraction followed by β-counting .

Table 1 : Key Parameters for RNA Synthesis Assays

ParameterRange/Description
Tracer Concentration0.1–1.0 µCi/mL
Incubation Time30 min – 24 hrs
Detection MethodLSC, autoradiography
Critical ControlsActinomycin D, unlabeled uracil

Q. What steps ensure isotopic purity and stability of Uracil,[5,6-3H] in longitudinal studies?

  • Methodological Answer :

  • Storage : Store at –20°C in ethanol/water (1:1) to minimize radiolytic degradation. Avoid freeze-thaw cycles .
  • Purity Checks : Perform thin-layer chromatography (TLC) or HPLC with scintillation detection to identify contaminants (e.g., thymine or degraded products). Acceptable purity thresholds: ≥95% .
  • Stability Monitoring : Conduct periodic activity measurements (half-life validation) and compare to theoretical decay curves (tritium half-life = 12.3 years) .

Q. What are the ethical and safety protocols for handling Uracil,[5,6-3H] in preclinical studies?

  • Methodological Answer :

  • Regulatory Compliance : Follow NIH guidelines for radioactive tracer use, including dosimetry limits (e.g., <1 mSv/year for non-occupational exposure) .
  • Waste Management : Use absorbent materials for spills and dispose of liquid waste via approved decay storage. Document disposal logs for institutional review .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Uracil,[5,6-3H] incorporation rates across different cell lines?

  • Methodological Answer :

  • Variable Isolation : Systematically test variables such as cell permeability (via transporter inhibition), intracellular phosphatase activity (using inhibitors like levamisole), and nucleobase salvage pathway efficiency .
  • Data Normalization : Normalize counts to cell number (hemocytometer or flow cytometry) and protein content (Bradford assay). Use statistical models (ANCOVA) to account for covariates .
  • Cross-Validation : Compare results with orthogonal methods (e.g., fluorescence-labeled uracil analogs or qRT-PCR for RNA quantification) .

Q. What strategies integrate Uracil,[5,6-3H] tracing with mass spectrometry (MS) or next-generation sequencing (NGS)?

  • Methodological Answer :

  • Sequential Workflows : Isolate RNA/DNA post-tracing, digest with nucleases, and purify nucleosides for MS analysis (e.g., LC-MS/MS for isotopic enrichment). For NGS, combine pulse-chase labeling with transcriptome profiling .
  • Data Correlation : Use time-course studies to align incorporation kinetics (LSC data) with transcriptional output (RNA-seq). Apply bioinformatics tools to map tracer uptake to specific genomic regions .

Q. How can researchers quantify Uracil,[5,6-3H] in complex biological matrices while minimizing interference?

  • Methodological Answer :

  • Sample Preparation : Deproteinize using TCA precipitation (10% w/v) and extract nucleic acids via phenol-chloroform. Pre-clear samples with activated charcoal to remove free nucleotides .
  • Advanced Detection : Employ dual-channel LSC with quench correction (e.g., H-number method) or combine with solid-phase extraction (SPE) for enhanced sensitivity .

Table 2 : Troubleshooting Interference in Detection

Interference SourceMitigation Strategy
Protein ContaminationTCA precipitation
Free NucleotidesCharcoal pre-clearing
Color QuenchingH-number correction

Q. What experimental designs address the long-term stability of Uracil,[5,6-3H] in metabolic flux studies?

  • Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies (e.g., 37°C for 72 hrs) and compare to real-time decay. Use Arrhenius modeling to predict shelf life .
  • Replication Protocols : Include internal standards (e.g., [14C]-uracil) in each experiment to control for tracer degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.